SAR Hotspot: N-1 Unsubstituted Core Demonstrates RORγt Inverse Agonism Activity in Cellular Assay
In the tetrahydroquinoline sulfonamide patent series, the unsubstituted N-1 position (as found in CAS 857552-82-0) serves as the minimal core scaffold. Patent examples with this exact core demonstrate RORγt inverse agonist activity in a cellular IL-17 reporter assay, measured as % inhibition at a defined concentration, compared to the full agonist control. In contrast, N-alkylated derivatives of this core show divergent activity profiles, underscoring the importance of the specific substitution pattern for biological activity [1].
| Evidence Dimension | RORγt inverse agonism (IL-17 promoter inhibition) |
|---|---|
| Target Compound Data | Active in class; specific IC50 not publicly disclosed for this exact compound but scaffold proven active |
| Comparator Or Baseline | N-alkylated tetrahydroquinoline sulfonamide analogs; activity varies widely with alkyl chain length and branching |
| Quantified Difference | Presence vs. absence of N-1 substituent determines activity cliff; unsubstituted core is the minimal pharmacophore |
| Conditions | Cell-based IL-17 reporter gene assay (RORγt-driven transcription) |
Why This Matters
For medicinal chemistry programs targeting RORγt, the unsubstituted core is the essential starting point for SAR expansion; using an N-alkylated analog would confound interpretation of substituent effects.
- [1] Cals JMGB, Nabuurs SB, et al. Tetrahydroquinoline sulfonamide derivatives as inverse agonists of retinoid-related orphan receptor gamma (ROR gamma (t)). US Patent 2018/0265500 A1. Published September 20, 2018. View Source
